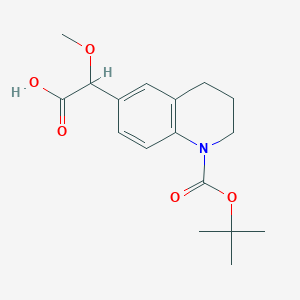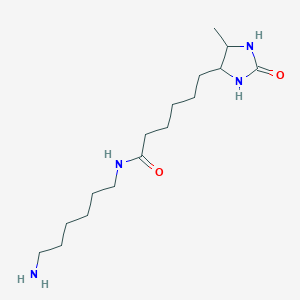
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of disulfide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The acetoxy groups may also participate in esterification and hydrolysis reactions, affecting the compound’s bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4S,5R,6R)-2-{(S)-Acetoxy[(1R,2R,4R,5S,6S)-2,5-diacetoxy-4-(acetoxymethyl)-3,7-dioxabicyclo[3.3.1]nonan-9-yl]oxy}tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,6S)-irnigaine
Uniqueness
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific stereochemistry and the presence of both acetoxy and methoxydisulfanyl groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H22O10S2 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(methoxydisulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10S2/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(25-11)26-27-20-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
GYWUHFWBTTXFSI-QMIVOQANSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SSOC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SSOC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)


![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)



![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)


